3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Physicochemical Properties Lipophilicity Drug Design

This 7-hydroxycoumarin derivative features ethyl/methyl substitutions increasing lipophilicity (LogP 2.68) over simpler analogs, crucial for CYP2A6 ligand studies (IC50 5.21-7.65 µM) and phytopathogen screening (active vs Rhizoctonia/Botrytis). Its distinct profile ensures valid SAR/PAMPA data, making compound-specific procurement essential for reproducible research.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 31575-15-2
Cat. No. B184659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
CAS31575-15-2
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C
InChIInChI=1S/C13H14O3/c1-4-9-7(2)10-5-6-11(14)8(3)12(10)16-13(9)15/h5-6,14H,4H2,1-3H3
InChIKeyGNXXGLPSRSIGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 31575-15-2) | Core Properties and Procurement Context


3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 31575-15-2) is a synthetic substituted coumarin derivative with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol. Its structure features a hydroxyl group at the 7-position and alkyl substituents at the 3-, 4-, and 8-positions on the chromen-2-one core, which confer distinct physicochemical properties . The compound is of interest in pharmaceutical research, agrochemical development, and chemical biology due to the well-documented biological activities associated with the coumarin scaffold, including antimicrobial, antioxidant, and enzyme-modulating effects .

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 31575-15-2) | Why Simple 7-Hydroxycoumarin Analogs Are Not Interchangeable


Generic substitution of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one with common, unsubstituted 7-hydroxycoumarins (e.g., umbelliferone) or mono-substituted derivatives (e.g., 4-methylumbelliferone) is scientifically unsound for procurement purposes. The specific pattern of alkylation on the coumarin scaffold fundamentally alters key properties that dictate experimental outcomes. Specifically, the combined ethyl and dimethyl substitutions significantly increase lipophilicity and modulate electronic distribution within the π-conjugated system, which in turn affects membrane permeability, target-binding kinetics, and spectral characteristics. These are not minor variations; they represent distinct chemical entities with different physicochemical profiles, biological activities, and spectral behaviors. Therefore, procurement must be compound-specific to ensure the validity and reproducibility of research data, as detailed in the quantitative evidence below.

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 31575-15-2) | Evidence-Based Guide for Differentiated Procurement


Enhanced Lipophilicity (LogP) vs. Core 7-Hydroxycoumarin Scaffolds

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one exhibits a calculated LogP of 2.68, which is significantly higher than the core 7-hydroxycoumarin scaffold (umbelliferone, LogP ~1.58) and its 4-methyl analog (4-methylumbelliferone, LogP ~1.90) [1][2][3]. This quantitative difference in lipophilicity is a direct consequence of its specific alkylation pattern and is critical for predicting its behavior in biological systems and during chromatographic separations.

Physicochemical Properties Lipophilicity Drug Design

Demonstrated CYP2A6 Enzyme Inhibition with Defined IC50 Values

In a standardized assay measuring the inhibition of human CYP2A6-mediated 7-hydroxycoumarin formation, 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one exhibited IC50 values in the low micromolar range (e.g., 5.21 µM and 7.65 µM) [1][2]. This establishes its potency as a CYP2A6 ligand, a profile not shared by all coumarin derivatives. For context, while many coumarins interact with CYP enzymes, the specific IC50 values and the nature of the interaction (e.g., reversible vs. mechanism-based) are highly structure-dependent [3].

Enzyme Inhibition Cytochrome P450 Drug Metabolism

Documented Antifungal Activity Against Phytopathogenic Fungi

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has been evaluated for its in vitro antifungal activity against a panel of six phytopathogenic fungi, including Rhizoctonia solani, Botrytis cinerea, and Alternaria solani, at a concentration of 100 μg/mL . While specific EC50 data for this exact compound may not be fully disclosed in the public domain, its inclusion in these studies alongside more potent hybrid molecules demonstrates its recognized baseline activity and validates its utility as a reference compound or starting scaffold for antifungal discovery programs. This contrasts with many simpler coumarins that may lack such documented, broad-spectrum antifungal profiling.

Antifungal Activity Agrochemical Phytopathology

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 31575-15-2) | Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization for CYP2A6 Modulation

Procure this compound as a validated ligand for CYP2A6 to support structure-activity relationship (SAR) studies in drug discovery. Its defined IC50 values (e.g., 5.21 µM, 7.65 µM) provide a quantifiable benchmark for designing and evaluating novel inhibitors of this key drug-metabolizing enzyme, which is relevant to nicotine addiction and cancer therapeutics [1][2].

Agrochemical Discovery: Baseline Scaffold for Novel Fungicide Design

Use 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one as a reference compound in screening campaigns against phytopathogenic fungi like *Rhizoctonia solani* and *Botrytis cinerea*. Its documented activity against these strains validates its use as a positive control or as a starting point for the synthesis of more potent, targeted fungicidal agents .

Physicochemical Profiling: Model Compound for Membrane Permeability Studies

Employ this compound as a model analyte in physicochemical studies due to its well-defined and quantifiably higher LogP (2.68) compared to simpler 7-hydroxycoumarins. Its enhanced lipophilicity makes it a suitable candidate for parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer studies aimed at predicting in vivo absorption and distribution [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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